2-(Aminooxy)-3-methoxy-3-methylbutanoic acid
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Overview
Description
2-(Aminooxy)-3-methoxy-3-methylbutanoic acid is an organic compound that features both aminooxy and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid typically involves the reaction of an aminooxy precursor with a suitable carboxylic acid derivative. One common method is the oxime ligation, which involves the reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group (e.g., aldehyde or ketone) in aqueous media, often catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are generally mild, and the process is highly chemoselective and hydrolytically stable .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the oxime ligation reaction makes it suitable for industrial applications, where the production of aminooxy compounds can be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-methoxy-3-methylbutanoic acid undergoes various chemical reactions characteristic of its functional groups. These include:
Oxidation and Reduction: The aminooxy group can participate in redox reactions, potentially forming oxime or hydroxylamine derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, forming esters or amides.
Condensation: The aminooxy group can react with carbonyl compounds to form oxime bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Aniline or phenylenediamine derivatives for oxime ligation reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, esters, amides, and hydroxylamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Aminooxy)-3-methoxy-3-methylbutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid (GABA) in tissues.
Bioorthogonal Reactions: The aminooxy group reacts with carbonyl groups to form stable oxime bonds, enabling the selective modification of biomolecules.
Comparison with Similar Compounds
2-(Aminooxy)-3-methoxy-3-methylbutanoic acid can be compared with other aminooxy compounds, such as:
Aminooxyacetic acid: Similar in structure but lacks the methoxy and methyl groups, making it less versatile in certain applications.
L-2-aminooxy-3-phenylpropionic acid: Another aminooxy compound used as an auxin biosynthesis inhibitor.
Properties
Molecular Formula |
C6H13NO4 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-aminooxy-3-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-6(2,10-3)4(11-7)5(8)9/h4H,7H2,1-3H3,(H,8,9) |
InChI Key |
HZVFAVVDDCHCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)ON)OC |
Origin of Product |
United States |
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